
Olean-12-en-28-oic acid, 23-hydroxy-3-oxo-(8CI); (4alpha)-23-Hydroxy-3-oxoolean-12-en-28-oic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Olean-12-en-28-oic acid, 23-hydroxy-3-oxo-(8CI); (4alpha)-23-Hydroxy-3-oxoolean-12-en-28-oic acid is a pentacyclic triterpenoid. This compound is characterized by its oleanane skeleton, which is a common structure in many natural products. It has been isolated from the stem bark of Kalopanax pictus and is known for its anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Olean-12-en-28-oic acid, 23-hydroxy-3-oxo-(8CI) typically involves multiple steps, starting from simpler triterpenoid precursors. The process includes oxidation, reduction, and substitution reactions to introduce the hydroxy and oxo groups at specific positions on the oleanane skeleton. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve extraction from natural sources, such as the stem bark of Kalopanax pictus, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Olean-12-en-28-oic acid, 23-hydroxy-3-oxo-(8CI) undergoes various chemical reactions, including:
Oxidation: Introduction of oxo groups.
Reduction: Conversion of oxo groups to hydroxy groups.
Substitution: Replacement of hydrogen atoms with functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, with modifications at the hydroxy and oxo positions. These derivatives can exhibit different biological activities and properties.
Aplicaciones Científicas De Investigación
Olean-12-en-28-oic acid, 23-hydroxy-3-oxo-(8CI) has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other triterpenoids and complex natural products.
Biology: Studied for its role in plant metabolism and its effects on various biological pathways.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Utilized in the development of pharmaceuticals, cosmetics, and nutraceuticals.
Mecanismo De Acción
The mechanism of action of Olean-12-en-28-oic acid, 23-hydroxy-3-oxo-(8CI) involves its interaction with specific molecular targets and pathways. It acts as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines and enzymes. The compound also modulates various signaling pathways involved in cell proliferation, apoptosis, and immune response.
Comparación Con Compuestos Similares
Similar Compounds
16,23,29-trihydroxy-3-oxo-olean-12-en-28-oic acid: Another pentacyclic triterpenoid with similar structural features and biological activities.
Oleanolic acid: A well-known triterpenoid with anti-inflammatory and hepatoprotective properties.
Ursolic acid: Similar to oleanolic acid, with additional anti-cancer and anti-microbial effects.
Uniqueness
Olean-12-en-28-oic acid, 23-hydroxy-3-oxo-(8CI) is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of hydroxy and oxo groups at specific positions on the oleanane skeleton differentiates it from other similar compounds and contributes to its unique pharmacological profile.
Propiedades
Fórmula molecular |
C30H46O4 |
|---|---|
Peso molecular |
470.7 g/mol |
Nombre IUPAC |
(4aS,6aS,6bR,9R,12aR)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C30H46O4/c1-25(2)13-15-30(24(33)34)16-14-28(5)19(20(30)17-25)7-8-22-26(3)11-10-23(32)27(4,18-31)21(26)9-12-29(22,28)6/h7,20-22,31H,8-18H2,1-6H3,(H,33,34)/t20?,21?,22?,26-,27-,28+,29+,30-/m0/s1 |
Clave InChI |
WCXZTKJFWJFMJG-NDVIREABSA-N |
SMILES isomérico |
C[C@]12CCC(=O)[C@@](C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5(C4CC(CC5)(C)C)C(=O)O)C)C)(C)CO |
SMILES canónico |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)CO)C)C)C2C1)C)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium 3,5-dibromo-4-[3-(2,6-dibromo-4-hydroxyphenyl)-1,1-dioxo-1,3-dihydro-2,1lambda~6~-benzoxathiol-3-yl]phenolate](/img/structure/B12427679.png)
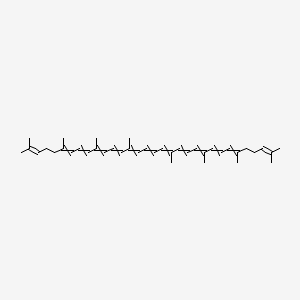

![n-[2-(Diethylamino)ethyl]-4-nitrobenzamide hydrochloride](/img/structure/B12427697.png)
![(Z)-N'-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enehydrazide](/img/structure/B12427712.png)
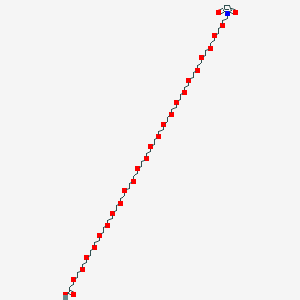
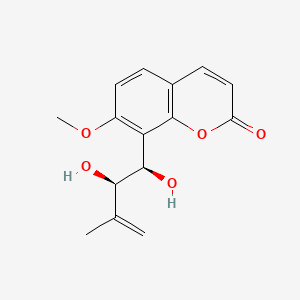

![3-[2-Oxo-2-[4-(trideuteriomethyl)piperazin-1-yl]ethyl]-2-phenyl-3,5,6,7-tetrahydrocyclopenta[f]isoindol-1-one](/img/structure/B12427742.png)
![4-[2-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-5-methylpyridin-4-yl]-N-[5-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoylamino]pentyl]benzamide](/img/structure/B12427747.png)
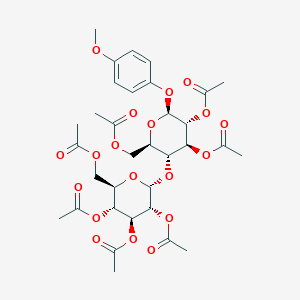
![3-[7-[[(3R)-1-[6-[4-[6-(4-chlorophenyl)-1-methylspiro[[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4,1'-cyclopropane]-8-yl]pyrazol-1-yl]hexyl]pyrrolidin-3-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12427761.png)
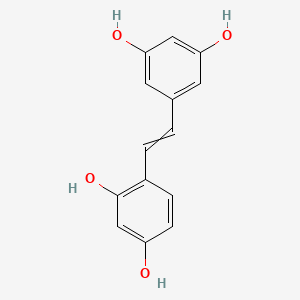
![[D-Leu-4]-OB3](/img/structure/B12427775.png)
